molecular formula C6H7ClN2O B13025349 2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride

2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride

Cat. No.: B13025349
M. Wt: 158.58 g/mol
InChI Key: NJXBQMLSKIEXNQ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride typically involves the chlorination of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. The process can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imidazole derivatives, amides, esters, and other functionalized compounds.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of bioactive compounds and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)acetyl chloride

InChI

InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3

InChI Key

NJXBQMLSKIEXNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CC(=O)Cl

Origin of Product

United States

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